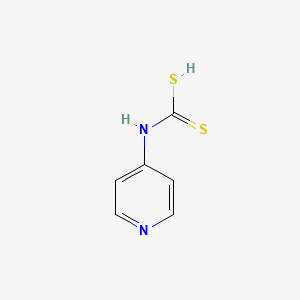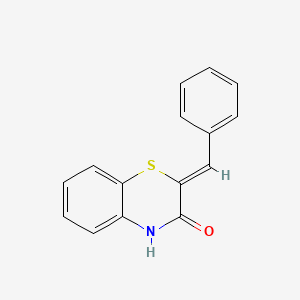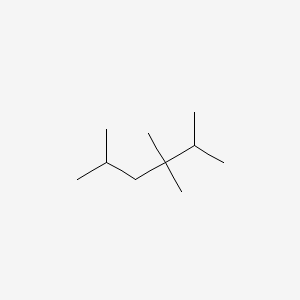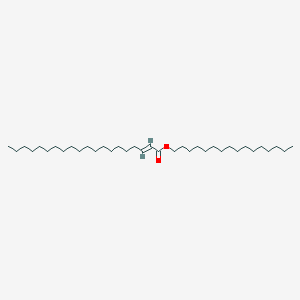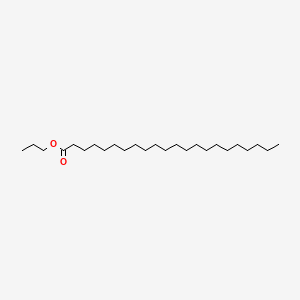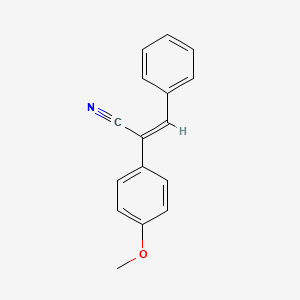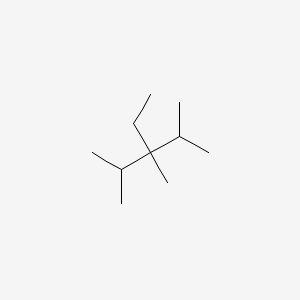
3-Ethyl-2,3,4-trimethylpentane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethyl-2,3,4-trimethylpentane is an organic compound with the molecular formula C10H22. It is a branched alkane, which means it consists of carbon and hydrogen atoms arranged in a non-linear structure. This compound is one of the many isomers of decane, and it is known for its unique structural properties that differentiate it from other hydrocarbons .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-2,3,4-trimethylpentane can be achieved through various organic reactions. One common method involves the alkylation of isobutane with ethylene in the presence of a strong acid catalyst such as sulfuric acid or hydrofluoric acid. This reaction typically occurs under high pressure and moderate temperatures to ensure the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound often involves the catalytic cracking of larger hydrocarbons. This process breaks down complex molecules into simpler ones, including various isomers of decane. The resulting mixture is then subjected to fractional distillation to isolate this compound .
化学反应分析
Types of Reactions: 3-Ethyl-2,3,4-trimethylpentane primarily undergoes reactions typical of alkanes, including:
Oxidation: When exposed to oxygen, especially at high temperatures, it can undergo combustion to produce carbon dioxide and water.
Substitution: In the presence of halogens like chlorine or bromine, it can undergo halogenation, where hydrogen atoms are replaced by halogen atoms.
Common Reagents and Conditions:
Oxidation: Requires oxygen and high temperatures.
Halogenation: Requires halogens (e.g., chlorine) and ultraviolet light or heat to initiate the reaction.
Major Products:
Combustion: Produces carbon dioxide and water.
Halogenation: Produces various halogenated derivatives depending on the halogen used.
科学研究应用
3-Ethyl-2,3,4-trimethylpentane has several applications in scientific research:
Chemistry: Used as a reference compound in the study of branched hydrocarbons and their properties.
Biology: Investigated for its potential effects on biological systems, although it is primarily of interest due to its chemical properties.
Industry: Utilized in the formulation of fuels and lubricants due to its stability and energy content.
作用机制
The mechanism of action of 3-Ethyl-2,3,4-trimethylpentane is primarily related to its chemical reactivity. As an alkane, it is relatively inert under standard conditions but can participate in reactions under specific conditions such as high temperatures or in the presence of catalysts. Its molecular structure allows it to interact with other molecules in predictable ways, making it useful in various chemical processes .
相似化合物的比较
2,2,4-Trimethylpentane:
2,3,3-Trimethylpentane: Another isomer of decane with a different branching pattern.
2,2,3-Trimethylpentane: Yet another isomer with its own unique properties.
Uniqueness: 3-Ethyl-2,3,4-trimethylpentane is unique due to its specific branching pattern, which affects its physical and chemical properties. This uniqueness makes it valuable in studies comparing the effects of different structural arrangements on hydrocarbon behavior .
属性
CAS 编号 |
52897-19-5 |
|---|---|
分子式 |
C10H22 |
分子量 |
142.28 g/mol |
IUPAC 名称 |
3-ethyl-2,3,4-trimethylpentane |
InChI |
InChI=1S/C10H22/c1-7-10(6,8(2)3)9(4)5/h8-9H,7H2,1-6H3 |
InChI 键 |
OHZNMGSGEFVFTI-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)(C(C)C)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



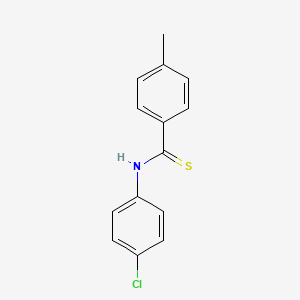
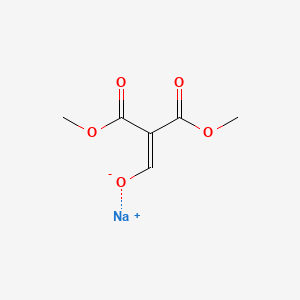
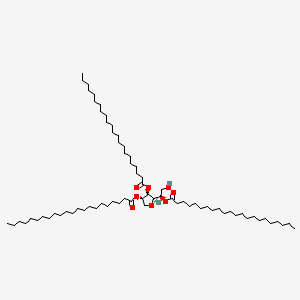

![disodium;(2S)-2-[[(1S)-1-carboxylato-2-[3-[(3,5-dichlorophenyl)methyl]imidazol-4-yl]ethyl]amino]-4-methylpentanoate;tetrahydrate](/img/structure/B12643593.png)
